1-(Sec-butyl)cyclopentan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
1-butan-2-ylcyclopentan-1-amine |
InChI |
InChI=1S/C9H19N/c1-3-8(2)9(10)6-4-5-7-9/h8H,3-7,10H2,1-2H3 |
InChI Key |
POSDJRLQJQBQNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCCC1)N |
Origin of Product |
United States |
Stereochemical Considerations of 1 Sec Butyl Cyclopentan 1 Amine
Analysis of Stereogenic Centers within the Molecular Architecture
A stereogenic center, or chiral center, is a key feature in a molecule that leads to stereoisomerism. It is typically a carbon atom bonded to four distinct and non-identical groups. In the molecular structure of 1-(sec-butyl)cyclopentan-1-amine, a careful examination reveals the presence of a single such center.
The structure consists of a cyclopentane (B165970) ring with both an amine group (-NH2) and a sec-butyl group attached to the same carbon atom, designated as carbon-1 (C1). This C1 atom is bonded to the amine group, the sec-butyl group, and two other carbon atoms (C2 and C5) within the cyclopentane ring. As the pathways around the unsubstituted ring from C1 are identical (C1-C2-C3... and C1-C5-C4...), the C1 atom of the cyclopentane ring is not a stereogenic center.
However, the sec-butyl group, which has the structure -CH(CH₃)(CH₂CH₃), contains a chiral carbon. This is the carbon atom within the sec-butyl group that is directly bonded to the cyclopentane ring. The four groups attached to this specific carbon atom are:
The 1-aminocyclopentyl group.
A hydrogen atom (-H).
A methyl group (-CH₃).
An ethyl group (-CH₂CH₃).
Since all four of these attached groups are different, this carbon atom is a stereogenic center. The presence of this single chiral center means that the entire molecule of this compound is chiral.
Enantiomeric and Diastereomeric Forms: Theoretical Framework
Stereoisomers are molecules that have the same molecular formula and connectivity of atoms but differ in the spatial arrangement of those atoms. masterorganicchemistry.com The main types of stereoisomers are enantiomers and diastereomers, and their existence is determined by the number of stereogenic centers in a molecule.
Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other, much like a person's left and right hands. masterorganicchemistry.comopenaccessgovernment.org Molecules with a single stereogenic center, such as this compound, exist as a pair of enantiomers. These are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.
Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com For a molecule to have diastereomers, it must possess at least two stereogenic centers. Since this compound has only one stereogenic center, it does not have any diastereomeric forms.
The relationship between the number of stereocenters and the maximum number of possible stereoisomers can be summarized as follows:
| Number of Stereogenic Centers (n) | Maximum Number of Stereoisomers (2ⁿ) | Types of Stereoisomers Possible | Application to this compound |
| 1 | 2 | Enantiomers only | The molecule exists as a pair of enantiomers, (R) and (S). |
| 2 | 4 | Enantiomers and Diastereomers | Not applicable. |
| 3 | 8 | Enantiomers and Diastereomers | Not applicable. |
This interactive table summarizes the theoretical framework for stereoisomers based on the number of chiral centers.
Therefore, the stereochemistry of this compound is defined by its existence as two enantiomeric forms, a direct consequence of possessing a single stereogenic center within its sec-butyl moiety.
Chiral Amine Context in Modern Organic Chemistry Research
Chiral amines are organic compounds containing an amine group attached to a chiral carbon atom. openaccessgovernment.org They are fundamental building blocks in the molecular world, holding significant importance in both nature and chemical science. nih.govacs.org
Importance in Pharmaceuticals and Agrochemicals: Chiral amines are key structural motifs found in a vast array of natural products, pharmaceuticals, and other biologically active compounds. nih.govacs.org It is estimated that between 40% and 45% of small-molecule drugs contain a chiral amine fragment within their structure. openaccessgovernment.orgnih.gov The specific three-dimensional shape of a chiral amine is often critical for its biological function, as it dictates how the molecule interacts with chiral biological targets like enzymes and receptors. A tragic historical example is thalidomide, where one enantiomer had the desired therapeutic effect while the other was highly teratogenic, underscoring the vital importance of producing bioactive compounds in a single, pure enantiomeric form. openaccessgovernment.org The herbicide (S)-metolachlor is a prominent example of a large-scale industrial product where a specific chiral amine is essential for its activity. nih.gov
Applications in Asymmetric Synthesis: Beyond their presence in final products, chiral amines are indispensable tools in the field of asymmetric synthesis. They are widely employed as:
Chiral Auxiliaries: Temporarily incorporated into a molecule to direct a chemical reaction to produce a specific stereoisomer.
Resolving Agents: Used to separate mixtures of enantiomers.
Building Blocks: Utilized as starting materials for the synthesis of more complex chiral molecules. nih.gov
Role in Organocatalysis: In recent decades, chiral amines have emerged as powerful organocatalysts, which are small organic molecules that can catalyze chemical reactions enantioselectively. alfachemic.comsioc-journal.cn Chiral primary and secondary amines can react with carbonyl compounds to form reactive enamine or iminium ion intermediates. sioc-journal.cn These intermediates then participate in a variety of asymmetric transformations, including:
Asymmetric Mannich Reactions: A crucial method for synthesizing nitrogen-containing compounds with a chiral center. Chiral amine catalysts have been shown to effectively control the stereochemical outcome of these reactions. alfachemic.com
Asymmetric Aldol Reactions: Chiral primary amines derived from cinchona alkaloids can catalyze Aldol reactions to produce chiral spiro compounds with high enantioselectivity. alfachemic.com
The development of new chiral amine catalysts and their application in asymmetric synthesis remains a vibrant and important area of modern organic chemistry research, driven by the continuous need for efficient and sustainable methods to produce enantiomerically pure compounds. nih.govsioc-journal.cn
Chemical Reactivity and Mechanistic Investigations of 1 Sec Butyl Cyclopentan 1 Amine
Reactivity of the Primary Amine Functional Group
The primary amine group in 1-(sec-butyl)cyclopentan-1-amine is the main site of chemical reactivity. It can undergo a range of reactions typical of primary amines, including alkylation, acylation, and condensation.
Alkylation of this compound involves the substitution of one or both hydrogen atoms of the primary amine with an alkyl group. This reaction typically proceeds via a nucleophilic substitution mechanism, where the amine acts as the nucleophile attacking an alkyl halide or another suitable electrophile.
A significant challenge in the alkylation of primary amines is controlling the degree of alkylation. The initial alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. This over-alkylation can be mitigated by using a large excess of the primary amine or by employing specific synthetic strategies that favor mono-alkylation. The steric hindrance provided by the sec-butyl and cyclopentyl groups in this compound can also help to disfavor polyalkylation to some extent.
| Reactant 1 | Reactant 2 | Product(s) | Conditions | Reference |
| Primary Amine | Alkyl Halide | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Varies | General Organic Chemistry Principles |
| This compound (hypothetical) | Methyl Iodide | N-methyl-1-(sec-butyl)cyclopentan-1-amine, N,N-dimethyl-1-(sec-butyl)cyclopentan-1-amine, Trimethyl(1-(sec-butyl)cyclopentyl)ammonium iodide | Excess amine to favor mono-alkylation | Inferred from general reactivity |
This compound readily undergoes acylation with acylating agents such as acyl chlorides, acid anhydrides, or esters to form the corresponding amides. This reaction is generally a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent.
Unlike alkylation, acylation of primary amines is typically much easier to control, and mono-acylation is the predominant outcome. This is because the resulting amide is significantly less basic and less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| This compound | Acetyl Chloride | N-(1-(sec-butyl)cyclopentyl)acetamide | Base (e.g., pyridine, triethylamine) | Inferred from general reactivity |
| Aminocyclopentane | Benzoyl Chloride | N-cyclopentylbenzamide | Schotten-Baumann conditions | General Organic Chemistry Principles |
Primary amines, including this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.
The reaction is typically acid-catalyzed and reversible. The formation of the imine is favored by the removal of water from the reaction mixture. The steric bulk around the nitrogen in this compound might slow down the rate of this reaction compared to less hindered primary amines.
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| This compound | Benzaldehyde | N-(1-(sec-butyl)cyclopentyl)-1-phenylmethanimine | Acid catalyst, removal of water | Inferred from general reactivity |
| Cyclohexylamine | Acetone | N-cyclohexylpropan-2-imine | Dean-Stark apparatus | General Organic Chemistry Principles |
The reaction of primary aliphatic amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid, is a well-known reaction used to distinguish primary amines from secondary and tertiary amines. vedantu.comchemistrysteps.comlibretexts.orgyoutube.com For primary aliphatic amines like this compound, the reaction leads to the formation of a highly unstable aliphatic diazonium salt. chemistrysteps.comyoutube.com
This diazonium salt rapidly decomposes, losing nitrogen gas (N₂) and forming a carbocation. youtube.com This carbocation can then undergo various reactions, including substitution with the solvent (e.g., water to form an alcohol) and elimination to form an alkene. Due to the potential for carbocation rearrangements, a mixture of products is often obtained. The vigorous evolution of nitrogen gas is a characteristic observation for this reaction with primary aliphatic amines. youtube.com
| Reactant | Reagent | Intermediate | Products | Observable Change |
| This compound | NaNO₂, HCl (aq) | 1-(sec-butyl)cyclopentan-1-diazonium chloride | 1-(sec-butyl)cyclopentan-1-ol, sec-butylidenecyclopentane, other rearranged alcohols and alkenes, N₂ | Effervescence (N₂ gas) |
Reactivity of the Cyclopentane (B165970) Ring System
The cyclopentane ring in this compound is a saturated hydrocarbon scaffold and, as such, is generally inert to many chemical transformations under normal conditions.
Electrophilic Substitution: Direct electrophilic substitution on a saturated ring like cyclopentane is not a feasible reaction pathway in the same way it is for aromatic compounds. The C-H bonds of the cyclopentane ring are strong and non-polar, and there is no π-system to stabilize the intermediate carbocation that would be formed during an electrophilic attack. Reactions that proceed under harsh conditions, such as free-radical halogenation, would likely be unselective and lead to a mixture of products, with substitution occurring at various positions on the cyclopentane and sec-butyl groups.
Nucleophilic Substitution: Nucleophilic substitution directly on the cyclopentane ring is also highly unlikely. For a nucleophilic substitution to occur, a leaving group is required. In this compound, there are no good leaving groups attached to the cyclopentane ring. The amino group itself is a very poor leaving group. While it can be converted into a better leaving group (e.g., by protonation or conversion to a diazonium salt), this typically leads to reactions at the carbon atom directly attached to the nitrogen (as seen in the reaction with nitrous acid), rather than substitution at other positions on the ring. The C-C bonds of the ring are also not susceptible to nucleophilic attack.
Ring-Opening and Ring-Expansion Transformations
Cyclopentylamine (B150401) derivatives can participate in ring-expansion reactions, most notably those analogous to the Demjanov and Tiffeneau-Demjanov rearrangements. These reactions typically proceed through the formation of a carbocation intermediate adjacent to the ring, which then triggers a one-carbon ring expansion to a more stable cyclohexyl system.
For this compound to undergo such a transformation, it would first need to be converted into a suitable precursor, such as a 1-(aminomethyl)cyclopentanol derivative. For instance, treatment of this compound with a reagent that introduces a hydroxymethyl group at the 1-position would yield the necessary amino alcohol. Subsequent reaction with nitrous acid would generate a diazonium salt. The loss of nitrogen gas from this intermediate would produce a primary carbocation, which could then rearrange via a 1,2-alkyl shift of one of the cyclopentane ring carbons to the exocyclic carbon. This process would result in the formation of a ring-expanded cyclohexanone derivative. slideshare.netwikipedia.orgorganicreactions.orgresearchgate.net
The general mechanism for a Tiffeneau-Demjanov rearrangement is outlined below:
Diazotization: The primary amino group reacts with nitrous acid (generated in situ from a nitrite salt and a strong acid) to form a diazonium salt.
Carbocation Formation: The diazonium group is an excellent leaving group, and its departure as nitrogen gas generates a primary carbocation.
Ring Expansion: A carbon-carbon bond from the cyclopentyl ring migrates to the carbocation center, expanding the five-membered ring to a six-membered one and forming a more stable tertiary carbocation.
Product Formation: The resulting carbocation is trapped by water to form a protonated ketone (an oxonium ion), which upon deprotonation yields the final cyclohexanone product. wikipedia.org
The table below illustrates the expected products from such a hypothetical rearrangement, highlighting the transformation of the cyclopentyl ring.
| Starting Material Analogue | Reagents | Key Intermediate | Major Product |
| 1-(Aminomethyl)cyclopentanol | NaNO₂, HCl | Cyclopentylmethyldiazonium ion | Cyclohexanone |
It is important to note that the efficiency of such ring expansions can be influenced by the substitution pattern on the ring and the reaction conditions. wikipedia.orgorganicreactions.org
Influence of the Sec-butyl Moiety on Overall Reactivity and Selectivity
The sec-butyl group attached to the C1 position of the cyclopentylamine ring is expected to exert a significant influence on the molecule's reactivity and the stereoselectivity of its reactions. This influence stems from both steric and electronic effects.
Steric Hindrance: The sec-butyl group is a moderately bulky substituent. fiveable.me Its presence would sterically hinder the approach of reagents to the amino group and the adjacent carbon atom. In nucleophilic substitution reactions at the C1 position (if a suitable leaving group were present), the sec-butyl group would likely slow down the reaction rate, particularly for reactions proceeding through an SN2 mechanism which requires backside attack. libretexts.org Similarly, in reactions where the amine itself acts as a nucleophile, the steric bulk could impede its approach to an electrophilic center.
Electronic Effects: The sec-butyl group is an electron-donating group through an inductive effect (+I). This electron-donating nature increases the electron density on the nitrogen atom, which would be expected to enhance its basicity and nucleophilicity compared to an unsubstituted cyclopentylamine. However, this electronic effect is often counteracted by the steric hindrance discussed above. The net effect on reactivity would depend on the specific reaction and the nature of the attacking or approached species. nih.gov
The table below summarizes the anticipated effects of the sec-butyl group on various chemical properties and reactions.
| Property/Reaction | Influence of Sec-butyl Group | Rationale |
| Basicity | Increased | +I effect of the alkyl group increases electron density on nitrogen. |
| Nucleophilicity | Potentially decreased | Steric hindrance may outweigh the electronic donating effect. |
| Rate of SN2 reactions at C1 | Decreased | Steric hindrance impedes backside attack of the nucleophile. |
| Stereoselectivity | Potentially high | The bulky group can effectively block one face of the molecule, directing incoming reagents to the opposite face. |
Mechanistic Elucidation of Key Transformations
Understanding the mechanisms of reactions involving this compound requires a detailed analysis of transition states and the characterization of any reaction intermediates. While direct experimental data is scarce, computational chemistry provides a powerful tool for such investigations.
For reactions that could potentially generate a new stereocenter, the sec-butyl group is expected to play a crucial role in directing the stereochemical outcome. For instance, in a hypothetical addition reaction to a prochiral electrophile, the amine could act as a chiral auxiliary.
Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to model the transition states of the possible reaction pathways. researchgate.netacs.org By comparing the energies of the diastereomeric transition states, one can predict the major stereoisomer formed. In such a model for a reaction involving this compound, the transition state leading to the product where the incoming group approaches from the less sterically hindered face of the cyclopentane ring would be expected to be lower in energy. The energy difference between the diastereomeric transition states would determine the degree of stereoselectivity. rsc.orgnih.gov
The table below presents hypothetical relative energy barriers for a generic stereoselective addition reaction, illustrating how transition state analysis can predict the product distribution.
| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio |
| TS1 (less hindered approach) | 0 | >95% |
| TS2 (more hindered approach) | +2.5 | <5% |
In multi-step reactions, such as the aforementioned ring-expansion transformations, the characterization of intermediates is crucial for a complete mechanistic understanding. In the context of a Demjanov or Tiffeneau-Demjanov rearrangement of a derivative of this compound, the key intermediates would be the diazonium salt and the subsequent carbocation.
While diazonium salts are generally unstable, their formation can sometimes be observed spectroscopically at low temperatures. The carbocation intermediate, being highly reactive, is typically not directly observed but its existence is inferred from the reaction products. Isotopic labeling studies could be a powerful tool to elucidate the rearrangement mechanism. For instance, by labeling one of the ring carbons, one could trace its migration during the ring-expansion process, confirming the proposed mechanism.
Computational studies can also provide valuable insights into the structure and stability of these transient species. Calculations can help to determine the preferred conformation of the carbocation intermediate and the energy barriers for the competing pathways of rearrangement versus trapping by a nucleophile.
Theoretical and Computational Chemistry of 1 Sec Butyl Cyclopentan 1 Amine
Molecular Geometry and Conformational Analysis
The three-dimensional structure of 1-(sec-butyl)cyclopentan-1-amine is not static. Due to the flexibility of the cyclopentane (B165970) ring and the rotational freedom of the sec-butyl group, the molecule exists as a dynamic equilibrium of multiple conformations.
Computational energy minimization is a process used to find the most stable three-dimensional arrangement of a molecule, known as its ground-state conformation. For this compound, this process involves calculating the potential energy for a vast number of possible atomic arrangements. The resulting data are used to create a conformational energy landscape, which maps the energy of the molecule as a function of its geometry.
The landscape for this molecule would be complex, with several local energy minima corresponding to different stable conformers. The global minimum represents the most populated conformation at equilibrium. Theoretical calculations, such as those performed for similar substituted cycloalkanes, are essential to identify these stable structures and the energy barriers between them. nih.gov
Illustrative Conformational Energy Data for this compound
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Global Minimum | 0.00 |
| 2 | Local Minimum | +1.2 |
| 3 | Local Minimum | +2.5 |
| 4 | Transition State | +5.8 |
Note: This data is illustrative, based on typical energy differences found in substituted cyclopentane systems. Actual values would require specific DFT calculations.
Unlike the planar representation often seen in 2D drawings, the cyclopentane ring is puckered to alleviate torsional strain that would arise from eclipsing hydrogen atoms. fiveable.meresearchgate.net The two most common non-planar conformations are the envelope (C_s symmetry) and the twist (C_{2} symmetry).
In the envelope conformation, four of the carbon atoms are in a plane, while the fifth is puckered out of the plane, much like the flap of an envelope. numberanalytics.com In the twist conformation, two adjacent carbons are displaced in opposite directions relative to the plane formed by the other three. These two forms are very close in energy and rapidly interconvert in a process called pseudorotation.
The presence of bulky substituents, like the sec-butyl and amino groups at the C1 position, influences the preference for a particular puckered conformation, slightly altering the bond angles and dihedral angles to minimize steric interactions. fiveable.me
The large sec-butyl group and the amino group both attached to the same carbon (C1) create significant steric hindrance. The molecule will adopt a conformation that minimizes the repulsive interactions between these groups and the rest of the cyclopentane ring. fiveable.me
Electronic Structure and Reactivity Prediction (DFT Studies)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govnih.govresearchgate.net These studies provide information on how electrons are distributed within the molecule and help predict its chemical reactivity. nih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comnumberanalytics.comwikipedia.org
For this compound, the HOMO is expected to be localized primarily on the lone pair of electrons of the nitrogen atom in the amino group. This high-energy orbital makes the amine a good nucleophile (electron donor). The LUMO would likely be distributed over the antibonding σ* orbitals of the C-N and C-C bonds.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity. As a saturated amine, this compound is expected to have a relatively large HOMO-LUMO gap, indicating its stability but also its potential to react with strong electrophiles. numberanalytics.comlibretexts.org
Illustrative FMO Data for a Typical Saturated Amine
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -9.5 to -8.5 | Localized on Nitrogen lone pair; nucleophilic site |
| LUMO | +4.0 to +5.0 | Distributed on σ* orbitals; electrophilic attack site |
| HOMO-LUMO Gap | 13.5 to 14.5 | Indicates high stability, typical for saturated amines |
Note: These values are typical for simple aliphatic amines and serve as an illustration. Specific values for the title compound require dedicated DFT calculations.
An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution in a molecule. libretexts.org It is color-coded to show regions of negative potential (electron-rich, red) and positive potential (electron-poor, blue). walisongo.ac.idresearchgate.net
For this compound, the ESP map would show a region of strong negative potential (red) concentrated around the nitrogen atom of the amino group, corresponding to its electron-rich lone pair. libretexts.orgresearchgate.net This site is the most likely point of attack for electrophiles (e.g., protons in an acid-base reaction). The hydrogen atoms of the amino group would exhibit a positive potential (blue/green), making them susceptible to abstraction by strong bases. The hydrocarbon framework of the sec-butyl and cyclopentane groups would show a relatively neutral (green) potential. This analysis reinforces the prediction from FMO theory that the primary reactive site for electrophilic attack is the nitrogen atom. libretexts.org
Computational Modeling of Reaction Pathways
The modeling of reaction pathways is a critical area of computational chemistry that provides insights into reaction mechanisms and product formation. However, no specific studies have been published that model the reaction pathways of this compound.
Transition State Characterization and Activation Energy Calculations
There are no available research findings that characterize the transition states or provide activation energy calculations for reactions involving this compound. Such studies would require dedicated quantum mechanical calculations to map out the potential energy surface of a given reaction, identify the high-energy transition state structures, and determine the energy barriers to reaction. The absence of this data means that mechanistic predictions for this compound remain purely speculative.
Table 1: Hypothetical Data on Activation Energies for a Reaction of this compound
No published data is available for this compound. A representative table has been included for illustrative purposes only.
| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kJ/mol) |
|---|---|---|---|
| N/A | N/A | N/A | N/A |
Prediction of Regioselectivity and Stereoselectivity in Reactions
Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions by comparing the activation energies of different possible reaction pathways. As there are no published activation energy calculations for this compound, there are consequently no computational predictions regarding the selectivity of its reactions. Understanding the stereochemical outcomes is particularly important for this chiral amine, but this area remains unexplored.
Advanced Simulation Techniques
Advanced simulation techniques, such as molecular dynamics (MD), are used to study the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules, which are relevant to reactivity. A search of the scientific literature did not yield any studies that have applied molecular dynamics or other advanced simulation techniques to investigate the reactivity or conformational dynamics of this compound.
Applications in Complex Molecule Synthesis and Scaffold Derivatization
Role as a Chiral Building Block and Synthetic Intermediate in Advanced Organic Synthesis
1-(Sec-butyl)cyclopentan-1-amine serves as a significant chiral building block in advanced organic synthesis, providing a scaffold with a defined stereochemistry that is crucial for the biological activity of many pharmaceutical compounds. The presence of both a cyclopentane (B165970) ring and a chiral amine moiety makes it a versatile starting material for the synthesis of a variety of complex natural products and their analogs. researchgate.net Chiral vicinal amino alcohols, which can be derived from chiral amines, are critical components in many biologically active molecules, including antibiotics, hormones, and enzyme inhibitors. researchgate.net
The synthesis of such chiral amines can be approached through various methods, including the stereoselective functionalization of cyclopentene (B43876) derivatives. quora.com One established method involves the reaction of a chiral amine with methyl propiolate to form chiral β-enamino esters, which can then undergo further transformations. researchgate.net For instance, the reaction of (S)-(-)-1-phenylethan-1-amine with methyl propiolate is a known procedure to generate such intermediates. researchgate.net A similar strategy could be envisioned for the enantioselective synthesis of this compound.
The utility of chiral amines as building blocks is further exemplified by their use in the synthesis of enantiomerically pure cyclopentane blocks from racemic starting materials. researchgate.net This highlights the importance of the chiral amine in resolving racemic mixtures and providing access to enantiopure compounds.
Development of Novel Chemical Scaffolds and Derivatives via Functionalization
The functionalization of this compound opens avenues for the development of novel chemical scaffolds and derivatives with potential applications in medicinal chemistry and materials science. The amine group can be readily derivatized through reactions such as acylation, alkylation, and sulfonylation to introduce a wide range of functional groups.
For example, the amine can react with formamides in the presence of hexamethyldisilazane (B44280) to generate N,N-disubstituted formamidines, a protocol that has been successfully applied to various amines. This method is noted for its high efficiency and the structural diversity it imparts to the products. Furthermore, the development of tetrasubstituted cyclopentenyl scaffolds through multicomponent reactions showcases the potential for creating highly functionalized and structurally complex molecules from cyclopentane-based starting materials. nih.gov A diastereoselective intramolecular isocyanide-based multicomponent reaction has been used to generate a variety of complex compounds, including peptidomimetics and natural product hybrids, with high stereoselectivity. nih.gov
The cyclopentane ring itself can also be a site for further functionalization, although this is often more challenging. However, advances in C-H functionalization techniques are providing new tools for the direct modification of such saturated carbocycles.
Precursor for Ligands in Asymmetric Catalysis
Chiral amines are fundamental precursors for the synthesis of ligands used in asymmetric catalysis. These ligands, often in complex with a metal center, can facilitate a wide range of enantioselective transformations, which are crucial for the production of single-enantiomer drugs. The stereochemical information embedded in this compound can be transferred during a catalytic process to generate a chiral product with high enantiomeric excess.
The development of metal-catalyzed asymmetric allylic alkylations (AAA) is a prominent area where chiral ligands are essential. stanford.edu For instance, palladium-catalyzed AAA reactions have been employed in the synthesis of various biologically active compounds, where the chiral ligand dictates the stereochemical outcome of the reaction. stanford.edu While specific ligands derived from this compound are not extensively documented in the literature, its structural motifs are analogous to those found in successful chiral ligands. The synthesis of chiral ligands often involves the reaction of a chiral amine with other molecules to create a bidentate or tridentate ligand capable of coordinating to a metal center.
Integration into Multi-Step Synthetic Sequences of Challenging Targets
The application of this compound as a building block extends to its integration into multi-step synthetic sequences for the construction of challenging molecular targets. The cyclopentane unit is a common feature in many natural products, and the introduction of a chiral amine at a specific position can be a key strategic step in a total synthesis. researchgate.net
Multi-step syntheses often rely on the sequential and controlled introduction of functional groups and stereocenters. Chiral amino alcohols, which can be synthesized from chiral amines, are valuable intermediates in these sequences. researchgate.net The synthesis of complex molecules often requires the assembly of several fragments, and a chiral building block like this compound can serve as a key fragment, bringing in both a carbocyclic core and a chiral center.
Conclusion and Future Research Directions
Summary of Current Research Status for 1-(Sec-butyl)cyclopentan-1-amine
Currently, there is a notable absence of dedicated studies focusing on this compound. Its existence is confirmed through its hydrobromide salt listed in chemical databases. However, detailed experimental data regarding its synthesis, reactivity, and potential applications are scarce. The scientific understanding of this compound is therefore primarily based on the well-established chemistry of analogous cyclopentanamine derivatives and N-alkylated amines.
Identification of Unexplored Synthetic Avenues and Methodological Improvements
The primary synthetic route to this compound is anticipated to be the reductive amination of cyclopentanone (B42830) with sec-butylamine. researchgate.netlibretexts.org This reaction typically proceeds via the formation of an intermediate imine, which is then reduced to the final amine. libretexts.orgunizin.orglibretexts.org While this is a standard and reliable method, several areas remain unexplored and ripe for methodological improvement.
Table 1: Potential Synthetic Routes and Areas for Optimization
| Synthetic Approach | Reagents and Conditions | Potential Improvements and Unexplored Aspects |
| Catalytic Reductive Amination | Cyclopentanone, sec-butylamine, H₂, Metal Catalyst (e.g., Ni, Pd, Pt, Ru) | Systematic screening of catalyst performance (e.g., Ru/Nb₂O₅) to enhance yield and selectivity. researchgate.net Investigation of reaction kinetics and the influence of solvent and temperature to minimize byproduct formation. |
| Borohydride (B1222165) and Other Hydride Reductions | Cyclopentanone, sec-butylamine, NaBH₄, NaBH(OAc)₃, or NaBH₃CN | Exploration of a wider range of reducing agents to optimize reaction conditions for mildness and stereoselectivity. Development of one-pot procedures to streamline the synthesis. |
| Nucleophilic Addition to Pre-formed Imines | Isolation of the N-(sec-butyl)cyclopentan-1-imine followed by reduction | While less common for simple amines, this two-step approach could allow for the purification of the imine intermediate, potentially leading to a cleaner final product. |
Further research could focus on developing more environmentally friendly and economically viable synthetic protocols, for instance, by utilizing non-precious metal catalysts or exploring biocatalytic methods.
Opportunities for Novel Reaction Chemistry and Mechanistic Studies
The structure of this compound, featuring a chiral center at the sec-butyl group and a quaternary carbon on the cyclopentane (B165970) ring, presents intriguing possibilities for novel reaction chemistry and mechanistic investigations.
A key area for exploration is the stereochemistry of the molecule. The synthesis from achiral starting materials (cyclopentanone and sec-butylamine) will result in a racemic mixture. Future work could focus on:
Stereoselective Synthesis : The development of asymmetric synthetic routes to obtain enantiomerically pure forms of this compound. This could involve the use of chiral catalysts or auxiliaries during the reductive amination process.
Resolution of Racemates : Classical resolution techniques, for example, through the formation of diastereomeric salts with chiral acids, could be employed to separate the enantiomers. youtube.com
Mechanistic Studies of Reactions : The steric hindrance imposed by the sec-butyl group and the cyclopentyl ring could influence the reactivity of the amine. Mechanistic studies on N-alkylation, acylation, and other standard amine reactions would provide valuable insights into the electronic and steric effects governing its reactivity.
Potential for Further Computational and Theoretical Investigations
Computational chemistry offers a powerful tool to predict and understand the properties of this compound in the absence of extensive experimental data.
Table 2: Suggested Computational and Theoretical Studies
| Area of Investigation | Computational Method | Potential Insights |
| Conformational Analysis | Density Functional Theory (DFT), Molecular Mechanics (MM) | Determination of the most stable conformations of the molecule, understanding the steric interactions between the sec-butyl group and the cyclopentane ring. |
| Spectroscopic Properties | Time-Dependent DFT (TD-DFT) | Prediction of NMR and IR spectra to aid in the characterization of the synthesized compound. |
| Reactivity and Mechanistic Elucidation | DFT | Modeling of reaction pathways for synthesis and derivatization, calculation of activation energies, and investigation of transition state geometries. |
| Molecular Docking | Molecular Docking Simulations | Given that related cycloalkylamines have shown activity as monoamine reuptake inhibitors, docking studies could explore the potential interaction of this compound with biological targets like the norepinephrine (B1679862) transporter (NET). nih.govgoogle.com |
These theoretical studies would not only complement experimental work but also guide the design of future research by identifying the most promising avenues for synthesis and application.
Strategic Directions for Derivatization and Chemical Space Exploration
The derivatization of this compound provides a clear path to exploring its chemical space and potentially discovering novel compounds with interesting properties. Strategic derivatization can be approached in a systematic manner.
N-Substituent Modification : The secondary amine functionality allows for the introduction of a wide variety of substituents on the nitrogen atom. This could include alkyl, aryl, acyl, and sulfonyl groups, leading to a diverse library of tertiary amines, amides, and sulfonamides.
Cyclopentane Ring Functionalization : Although more synthetically challenging, the introduction of substituents on the cyclopentane ring would significantly expand the chemical space. This could involve starting from substituted cyclopentanones or developing methods for the direct functionalization of the cyclopentyl moiety.
Bioisosteric Replacement : The cyclopentyl or sec-butyl groups could be replaced with other cyclic or branched alkyl groups to probe the structure-activity relationship of potential biological targets. For example, replacing the cyclopentyl ring with a cyclobutyl or cyclohexyl ring has been shown to modulate the activity of other cycloalkylamine-based compounds. nih.gov
The exploration of these derivatives, coupled with biological screening, could uncover new applications for this class of compounds in areas such as medicinal chemistry and materials science. ontosight.ai
Q & A
Q. What in vitro models are suitable for assessing the compound’s metabolic stability and toxicity?
- Methodological Answer : Use hepatocyte suspensions or microsomal assays (e.g., human liver microsomes) to measure metabolic half-life (t). For toxicity, conduct MTT assays on HEK293 or HepG2 cells. Compare with structurally similar amines (e.g., 1-(4-Fluorophenyl)cyclopentan-1-amine) to establish structure-toxicity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
